

An In-depth Technical Guide to 1-(Benzylxy)-2-bromo-4-methylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Benzylxy)-2-bromo-4-methylbenzene

Cat. No.: B1278118

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzylxy)-2-bromo-4-methylbenzene is an aromatic organic compound with significant potential as a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its molecular structure, featuring a benzylxy protecting group, a bromine atom, and a methyl-substituted benzene ring, offers multiple avenues for functionalization and elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery.

Physicochemical Properties

1-(Benzylxy)-2-bromo-4-methylbenzene is a solid at room temperature.[\[1\]](#)[\[2\]](#) Key quantitative data and identifiers for this compound are summarized in the table below.

Property	Value
Molecular Weight	277.16 g/mol [3] [4] [5] [6] [7]
Molecular Formula	C ₁₄ H ₁₃ BrO [3] [5]
CAS Number	2830-53-7 [1] [3] [4] [5]
IUPAC Name	2-bromo-4-methyl-1-(phenylmethoxy)benzene [3]
Physical Form	Solid [1] [2] [7]
Purity	≥96% [2] [7]
Storage Temperature	Room temperature or 2-8°C [1]

Synthesis: Experimental Protocol

The synthesis of **1-(Benzylxy)-2-bromo-4-methylbenzene** can be achieved through the Williamson ether synthesis, a well-established method for forming ethers. This procedure involves the reaction of a phenoxide with a primary alkyl halide. In this case, 2-bromo-4-methylphenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with benzyl bromide.

Materials:

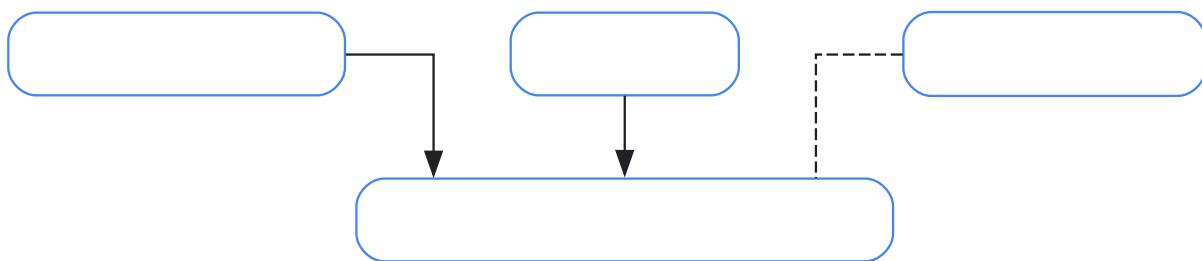
- 2-bromo-4-methylphenol
- Benzyl bromide
- Potassium carbonate (K₂CO₃)
- Acetone
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-4-methylphenol (1.0 eq) in acetone.
- **Addition of Base:** Add potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as the base to deprotonate the phenol.
- **Addition of Alkyl Halide:** To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the acetone.
- **Extraction:** Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The crude **1-(BenzylOxy)-2-bromo-4-methylbenzene** can be further purified by column chromatography on silica gel if necessary.


Applications in Drug Discovery and Organic Synthesis

While specific biological activities of **1-(BenzylOxy)-2-bromo-4-methylbenzene** are not extensively documented, its structural motifs are prevalent in medicinal chemistry. The benzylOxy group serves as a common protecting group for phenols and is present in various biologically active molecules, including some monoamine oxidase B (MAO-B) inhibitors.^[8] Halogenated aromatic compounds are key building blocks in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the aromatic ring of **1-(BenzylOxy)-2-bromo-4-methylbenzene** makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceutical drugs. The presence of both a bromo substituent and a benzylOxy group allows for sequential and site-selective modifications, enhancing its utility as a synthetic intermediate. For instance, derivatives of benzylOxy-benzaldehyde have been explored for their anticancer properties.^[9]

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway for **1-(BenzylOxy)-2-bromo-4-methylbenzene** from 2-bromo-4-methylphenol and benzyl bromide via the Williamson ether synthesis.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **1-(BenzylOxy)-2-bromo-4-methylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(BenzylOxy)-2-bromo-4-methylbenzene | 2830-53-7 [sigmaaldrich.com]
- 2. 1-(BenzylOxy)-2-bromo-4-methylbenzene | 2830-53-7 [sigmaaldrich.com]
- 3. 1-(BenzylOxy)-2-bromo-4-methylbenzene | C14H13BrO | CID 10731213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 1-(BenzylOxy)-2-bromo-4-methylbenzene | 2830-53-7 [sigmaaldrich.com]
- 8. Introduction of benzylOxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(BenzylOxy)-2-bromo-4-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278118#1-benzylOxy-2-bromo-4-methylbenzene-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com